
N-cyclohexyl-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of organic compounds typically involves various chemical reactions, often involving the use of catalysts to speed up the reaction or to ensure the reaction proceeds in a specific way. Without specific information on the compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of an organic compound can be determined using various spectroscopic methods, such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography. These methods can provide information on the types of atoms in the compound, the number of each type of atom, and how the atoms are connected .Chemical Reactions Analysis
The chemical reactions of an organic compound depend on the functional groups present in the molecule. Functional groups are specific groupings of atoms within molecules that have their own characteristic reactions. Without specific information on the compound, it’s difficult to provide a detailed chemical reactions analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of an organic compound, such as its melting point, boiling point, solubility, density, and reactivity, can be determined through various experimental methods. These properties can provide valuable information about the compound’s stability, reactivity, and suitability for various applications .Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry Applications
- Reactions with Carbodiimides : N-Sulfinylsulfonamides react with carbodiimides to produce 1,2-cycloadducts, which upon thermal decomposition yield sulfonylcarbodiimides and N-sulfinylamines. This reaction pathway highlights the utility of sulfonamides in synthesizing complex nitrogen-containing cycles, crucial in pharmaceutical and materials science (Minami et al., 1973).
Environmental Science
- Degradation in Anaerobic Fermentation : Sulfonamides, when subjected to anaerobic fermentation in biogas plants, exhibit differential degradation rates. This process can significantly reduce the environmental impact of veterinary pharmaceuticals, highlighting a sustainable approach to managing antibiotic residues in agriculture (Mohring et al., 2009).
Medicinal Chemistry and Pharmacology
- Novel Derivatives for Cancer Treatment : Iodine-catalyzed synthesis of novel 1,8-dioxo-decahydroacridines derivatives with sulfonamide moieties has shown promise in treating cancer. These compounds exhibit cytotoxic activity against various human tumor cell lines, underscoring the potential of sulfonamide derivatives in oncology (Li et al., 2014).
- Antibacterial Heterocyclic Compounds : The synthesis of new heterocyclic compounds containing sulfonamido moieties has demonstrated significant antibacterial activity. These findings suggest the potential of sulfonamide derivatives as novel antibacterial agents (Azab et al., 2013).
Microbiology
- Synergistic Antibacterial Effects : Research on the synergistic effects of sulfonamides with other antibiotics, such as trimethoprim, has provided insights into combating antibiotic-resistant bacterial infections. This synergy enhances the antibacterial efficacy, offering a strategic approach to antibiotic therapy (Grunberg, 1973).
Wirkmechanismus
Safety and Hazards
The safety and hazards associated with an organic compound depend on its physical and chemical properties. Some organic compounds can be hazardous due to their reactivity, toxicity, flammability, or other properties. Safety data sheets (SDS) provide information on the hazards of specific compounds and how to handle them safely .
Zukünftige Richtungen
The future directions for the study of an organic compound could involve further investigations into its synthesis, properties, and potential applications. This could include developing more efficient synthesis methods, studying its reactivity with other compounds, or exploring its potential uses in medicine, materials science, or other fields .
Eigenschaften
IUPAC Name |
N-cyclohexyl-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4S/c1-9-11(12(17)16(3)13(18)15(9)2)21(19,20)14-10-7-5-4-6-8-10/h10,14H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMCKANOWBVKQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1C)C)S(=O)(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

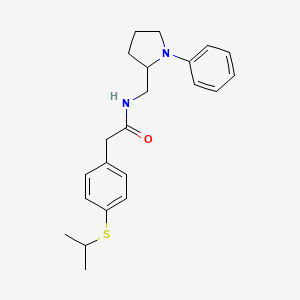
![3-chloro-5-{[(E)-2-fluoroethenyl]sulfanyl}benzoic acid](/img/structure/B2942785.png)
![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(2,4-dichlorophenoxy)acetamido)-4-methylthiophene-3-carboxamide](/img/structure/B2942786.png)
![2-(1-Methylpyrazol-4-yl)sulfonyl-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2942787.png)
![N-[2-(4-methylphenyl)-4-oxochromen-7-yl]acetamide](/img/structure/B2942789.png)
![2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2942790.png)
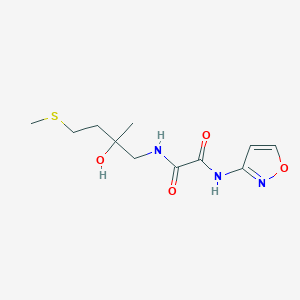
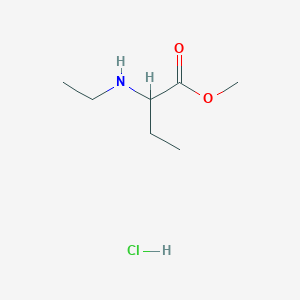
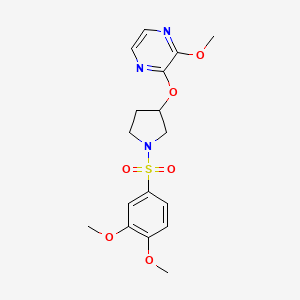

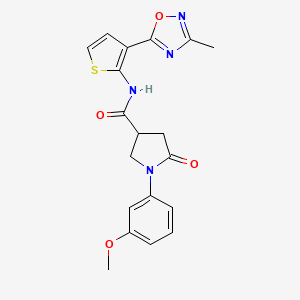


![4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-7,8-dihydroxy-2H-chromen-2-one](/img/structure/B2942804.png)